molecular formula C9H15BrN4O B2422434 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide CAS No. 1005679-31-1

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide

Cat. No.: B2422434
CAS No.: 1005679-31-1
M. Wt: 275.15
InChI Key: WWEISAUCSQXYBO-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromine atom, two methyl groups, and a butanehydrazide moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with a brominating agent such as bromine or N-bromosuccinimide to introduce the bromine atom at the 4-position.

    Attachment of the butanehydrazide moiety: The brominated pyrazole is then reacted with butanehydrazide under suitable conditions, such as in the presence of a base like sodium hydroxide, to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. Conditions typically involve heating in a suitable solvent such as ethanol or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Condensation Reactions: These reactions often require acidic or basic catalysts and are carried out in solvents like ethanol or methanol.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

    Condensation Reactions: Products include hydrazones and related derivatives.

Scientific Research Applications

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the hydrazide moiety play crucial roles in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
  • 4-bromo-1,5-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)carbonyl-1H-pyrazole
  • 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

Uniqueness

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide is unique due to the presence of both a bromine atom and a butanehydrazide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEISAUCSQXYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)N1C(=C(C(=N1)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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